molecular formula C24H25N3O5 B15100315 4-(furan-2-carbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

4-(furan-2-carbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B15100315
M. Wt: 435.5 g/mol
InChI Key: BJYVWVXOWCPMDG-UHFFFAOYSA-N
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Description

4-(furan-2-carbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, an imidazole ring, and a pyrrolidone core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-carbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds and functional groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-carbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols .

Mechanism of Action

The mechanism of action of 4-(furan-2-carbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes, receptors, and other biomolecules, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidone derivatives, furan-containing molecules, and imidazole-based compounds. Examples include:

Uniqueness

The uniqueness of 4-(furan-2-carbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(3-propoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H25N3O5/c1-2-13-31-18-7-3-6-17(15-18)21-20(22(28)19-8-4-14-32-19)23(29)24(30)27(21)11-5-10-26-12-9-25-16-26/h3-4,6-9,12,14-16,21,29H,2,5,10-11,13H2,1H3

InChI Key

BJYVWVXOWCPMDG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=CO4

Origin of Product

United States

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